5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the pyrido[4,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with ammonium acetate in the presence of a suitable solvent . The reaction is carried out at room temperature, and the product is obtained after the removal of the solvent and purification.
Industrial Production Methods
Industrial production of this compound may involve multicomponent synthesis techniques, where pyridine and pyrimidine derivatives are combined under controlled conditions to yield the desired product. The process may include steps such as heating, stirring, and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrido derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced tetrahydropyrido compounds, and substituted pyrido[4,3-d]pyrimidines .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol:
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: The presence of a benzyl and chloro group makes this compound distinct in terms of reactivity and biological activity.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4-5,8H,1-3H2 |
InChI Key |
PFGPURJEHRHMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1=NC=NC2=O |
Origin of Product |
United States |
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